molecular formula C10H10O2 B1433873 Methyl trans-cinnamate-D5 (phenyl-D5) CAS No. 61764-82-7

Methyl trans-cinnamate-D5 (phenyl-D5)

Cat. No. B1433873
CAS RN: 61764-82-7
M. Wt: 167.22 g/mol
InChI Key: CCRCUPLGCSFEDV-XLKVIOBLSA-N
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Description

Methyl trans-cinnamate-D5 (phenyl-D5) is a synthetic compound with a deuterium-labeled phenyl group . It has a molecular formula of C10H10O2 and a molecular weight of 167.22 g/mol . This compound belongs to the category of Flavours & Fragrances and has functional groups of Esters & Lactones .


Molecular Structure Analysis

The molecular structure of Methyl trans-cinnamate-D5 (phenyl-D5) is represented by the formula C6D5CH=CHCOOCH3 . The structure suggests that it is an ester with a deuterium-labeled phenyl group .


Physical And Chemical Properties Analysis

Methyl trans-cinnamate-D5 (phenyl-D5) has a molecular weight of 167.22 . The isotopic enrichment is 98 atom % D . The compound is non-hazardous for transport .

Scientific Research Applications

α-Glucosidase Inhibitory Activities

Methyl trans-cinnamate has been modified to create cinnamamide derivatives, which have shown significant α-glucosidase inhibitory effects. These modifications involved amidating the carboxylic methyl ester functionality of methyl trans-cinnamate using various amines. This research could have implications for antidiabetic activities, particularly through competitive inhibitory mechanisms (Ernawati, Mun’im, Hanafi, & Yanuar, 2020).

Phenylalanine Ammonia-Lyase (PAL) Research

A phenylalanine ammonia-lyase (PAL) has been purified from Ocimum basilicum (chemotype, methyl cinnamate). This enzyme catalyzed the conversion of L-phenylalanine-D8 into trans-cinnamic acid-D7. Such research is crucial for understanding the enzymatic reactions involving phenylalanine and derivatives of methyl cinnamate (Hao, Charles, Yu, & Simon, 1996).

Dipolar Cycloaddition Reactions

Research on the 1,3-dipolar cycloaddition reactions of nitrile oxides with methyl cinnamate has revealed insights into regioselectivity phenomena. This study contributes to the understanding of the chemical behavior of tertiary cinnamides and the role of the phenyl group in these reactions (Weidner-Wells, Fraga-Spano, & Turchi, 1998).

Synthesis of Dihydrocoumarin Derivatives

A study on the synthesis of dihydrocoumarin derivatives from methyl trans-cinnamate described a simple one-pot reaction, indicating potential as potent anticancer agents. This research represents a significant step in the development of new compounds with potential medicinal properties (Ernawati, Cartika, Hanafi, Suzana, & Fairusi, 2014).

Solubility Enhancement Studies

The solubility of trans-cinnamic acid in the presence of ethanol as a supercritical CO2 cosolvent was studied, contributing to the application of cinnamic acid derivatives in food, cosmetics, and pharmaceuticals due to its antimicrobial, antifungal, and antioxidant properties (Cháfer, Fornari, Stateva, & Berna, 2009).

Cytotoxicity Activity Studies

Research on the synthesis of N-Octylcinnamamide from methyl trans-cinnamate and its cytotoxicity against P388 leukemia cancer cells has been conducted. This indicates potential applications in developing therapeutic agents for leukemia (Ernawati, Nurhalimah, & Minarti, 2017).

Mechanism of Action

While the specific mechanism of action for Methyl trans-cinnamate-D5 (phenyl-D5) is not provided, it is noted that Methyl trans-cinnamate has been used to inhibit monophenolase and diphenolase activity of mushroom tyrosinase .

Safety and Hazards

Methyl trans-cinnamate-D5 (phenyl-D5) is considered non-hazardous for transport . For safety, it is recommended to handle it with appropriate personal protective equipment .

properties

IUPAC Name

methyl (E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7+/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRCUPLGCSFEDV-XLKVIOBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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